Product packaging for GroES mobile loop(Cat. No.:)

GroES mobile loop

Cat. No.: B1575578
M. Wt: 1219.40
Attention: For research use only. Not for human or veterinary use.
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Description

The GroES mobile loop is a discrete peptide region that is essential for the function of the GroEL/GroES chaperonin system, a complex responsible for assisting protein folding in bacteria . In its unbound state, this approximately 16-amino acid segment is highly flexible and disordered . Its primary research value lies in its specific mechanism of action: upon binding to GroEL, the mobile loop undergoes a defined conformational change, folding into a stable beta-hairpin structure that facilitates the formation of the functional GroEL-GroES complex . This binding event is a critical step in the ATP-dependent chaperonin cycle, which displaces a substrate protein into an isolated cavity of GroEL, providing a protected environment for productive folding to occur . As a key molecular recognition element, the this compound is an indispensable tool for in vitro biochemical studies. Researchers use it to investigate the allosteric mechanisms of chaperonin action , probe the specifics of protein-protein interactions and folding pathways , and reconstitute the chaperonin folding cycle using purified system components . This peptide is presented for research applications only.

Properties

Molecular Formula

C₅₁H₉₀N₁₄O₂₀

Molecular Weight

1219.40

sequence

One Letter Code: ETKSAGGIVLTGS

Origin of Product

United States

Structural Architecture and Conformational Dynamics of the Groes Mobile Loop

Characterization of the Intrinsically Disordered State in Free GroES

In its unbound state, the GroES mobile loop exists in a highly flexible and intrinsically disordered state. nih.govnih.gov This lack of a fixed three-dimensional structure is a key characteristic, allowing it to sample a wide range of conformations. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing this disordered nature, revealing sharp resonance peaks indicative of high mobility. annualreviews.orgresearchgate.net Specifically, the region encompassing residues from approximately Glu16 to Ala32 exhibits significant flexibility. annualreviews.org This inherent disorder is not merely a passive feature but is crucial for its function, enabling it to recognize and bind to the apical domain of GroEL. researchgate.net The disordered state of the mobile loop is a prerequisite for its subsequent interaction with the chaperonin. pnas.org

Conformational Transition Upon GroEL Binding

The interaction with GroEL triggers a dramatic disorder-to-order transition in the mobile loop. nih.govresearchgate.net This binding event is a classic example of an induced-fit mechanism, where the flexible loop adopts a specific, stable conformation upon interacting with its partner protein. nih.gov

Formation of the Beta-Hairpin Structure

Upon binding to the ATP-bound GroEL, the mobile loop folds into a well-defined β-hairpin structure. nih.govresearchgate.netstanford.edu This structure is characterized by two antiparallel β-strands connected by a short loop or turn. wikipedia.org Transferred nuclear Overhauser effect (trNOE) NMR experiments, combined with molecular dynamics simulations, have elucidated the details of this bound conformation, revealing a β-hairpin with a Type I, G1 bulge turn. nih.gov This folding is a critical step in capping the GroEL cavity, which sequesters a substrate protein for folding. nih.gov The formation of this β-hairpin is a conserved feature across co-chaperonins from various organisms. stanford.edu

Identification of Conserved Structural Motifs within the Loop

Within the mobile loop, specific sequence motifs are crucial for the interaction with GroEL and the formation of the β-hairpin. A highly conserved hydrophobic tripeptide, typically Ile-Val-Leu (IVL) in E. coli GroES, is located at the tip of the loop and plays a pivotal role in binding to the hydrophobic surface of the GroEL apical domain. nih.govpnas.orgasm.org The sequence pattern G_IVL_G_A has been identified as a key binding motif. pnas.org Analysis of sequence conservation suggests that the mobile loop sequences have been evolutionarily selected for their ability to adopt the β-hairpin conformation upon binding. nih.gov These conserved motifs ensure the precise and sensitive interaction required for the chaperonin's function. stanford.edu

Dynamic Equilibrium and Flexibility Regulation

The dynamic nature of the this compound is not limited to its free and bound states but encompasses a complex equilibrium of conformations that is essential for regulating the chaperonin cycle.

Role of Intrinsic Flexibility in Functional Modulation

The intrinsic flexibility of the mobile loop is a key determinant of the efficiency of the chaperonin system. nih.gov This flexibility allows GroES to effectively "capture" the GroEL binding sites, even when they are partially occupied by a substrate polypeptide. nih.gov Restricting the loop's flexibility, for instance through disulfide cross-linking, has been shown to result in inefficient formation of the stable GroEL-polypeptide-GroES ternary complex and consequently, inefficient protein folding. nih.gov The dynamic nature of the loop is therefore crucial for accommodating various substrate-bound states of GroEL. researchgate.net The affinity of GroES for GroEL is moderated by the flexible disorder of the mobile loops, which facilitates the cyclical nature of the chaperonin-mediated protein folding process. rcsb.org

Analysis of Conformational Ensembles and Fluctuations

Even in the bound state, the mobile loop is not entirely rigid but exhibits fluctuations. The concept of a "conformational ensemble" is used to describe the collection of different structures the loop can adopt. pnas.organnualreviews.org While the β-hairpin is the predominant conformation upon binding, the loop can still sample a range of related structures. NMR relaxation experiments and molecular dynamics simulations have been employed to study these fluctuations. nih.govnih.gov These studies indicate that the loop retains a degree of mobility, which is important for the allosteric communication within the GroEL-GroES complex. embopress.org The dynamic equilibrium between ordered and disordered states of the mobile loop modulates the speed of the chaperonin cycle. nih.gov

Molecular Interactions with the Groel Chaperonin

GroEL Apical Domain Binding Interface

The primary point of contact between GroES and GroEL occurs at the apical domains of the GroEL subunits. The mobile loop of each of the seven GroES subunits interacts with the hydrophobic surface of a corresponding GroEL apical domain. researchgate.netnih.gov This binding is a crucial step that displaces the bound, non-native substrate protein from the apical domains into the central cavity of the GroEL cylinder. researchgate.netkanazawa-u.ac.jp

The interaction between the GroES mobile loop and the GroEL apical domain is mediated by a combination of hydrophobic interactions and specific residue contacts. The mobile loop of GroES, a segment of approximately 16 to 20 amino acids, is largely disordered when GroES is free in solution but folds into a specific β-hairpin structure upon binding to GroEL. nih.govresearchgate.netucsd.edu

Key hydrophobic residues within the this compound, such as Isoleucine-25, Valine-26, and Leucine-27, are crucial for this interaction. nih.govvirginia.edu These residues insert into a hydrophobic groove on the GroEL apical domain, formed by helices H and I. researchgate.netvirginia.edupnas.org Specific residues on GroEL that participate in this binding include Leucine-234, Leucine-237, and Valine-264. virginia.edu These same GroEL residues are also involved in binding the non-native polypeptide substrate, highlighting the competitive nature of GroES binding. nih.govvirginia.edu The binding motif on the this compound has been characterized as G_IVL_G_A, where "_" represents any amino acid. pnas.org

Interestingly, the interactions at the seven GroEL-GroES interfaces within a single complex are not identical. pnas.org In the symmetric "football" complex, where a GroES heptamer caps (B75204) each end of the GroEL cylinder, no two GroES mobile loops adopt the exact same conformation. pnas.orgresearchgate.net This results in a unique set of hydrogen bonds at each of the seven interfaces. pnas.org This heterogeneity is in contrast to the more uniform interactions observed in the asymmetric "bullet" complex (one GroES cap). pnas.org The inherent flexibility of both the GroEL apical domains and the GroES mobile loops allows for these nonspecific, yet numerous, interactions, which are thought to facilitate the initial capture of GroES with a lower entropic cost. pnas.org

Specific Residue Interactions and Hydrophobic Contact Sites

Allosteric Coupling with GroEL Domains

The binding of the this compound to the GroEL apical domains is not a localized event but is allosterically coupled to other domains of the GroEL subunit, triggering a series of conformational changes that propagate throughout the entire chaperonin complex.

The binding of the this compound initiates a signal that is transmitted from the apical domain down to the intermediate and equatorial domains of the GroEL subunit. annualreviews.orgkanazawa-u.ac.jp The mobile loop, specifically residues Glu18–Ala33, serves as a critical communication link between the GroES cap and the cis ring of GroEL. bahargroup.orgembopress.org This interaction induces a significant conformational change in the apical domain, causing it to elevate by approximately 60 degrees and rotate by about 90 degrees. annualreviews.org This movement is coupled to the downward swing of the intermediate domain, which in turn closes the nucleotide-binding site in the equatorial domain. annualreviews.orgkanazawa-u.ac.jp

The allosteric signals originating from the this compound binding have a profound impact on the cooperativity within and between the two rings of the GroEL cylinder. The binding of GroES to one ring (the cis ring) enhances the positive cooperativity for ATP binding within that same ring. virginia.edu

Simultaneously, this event transmits a negative allosteric signal to the opposite ring (the trans ring), significantly reducing its affinity for ATP. researchgate.netuni-muenchen.de This negative inter-ring cooperativity is crucial for the sequential, two-stroke mechanism of the GroEL-GroES machine. uni-muenchen.de The structural basis for this negative cooperativity is thought to involve electrostatic interactions at the interface between the two GroEL rings, which are altered upon GroES binding. pnas.org

Signal Transduction Pathways from this compound to GroEL Subunits

Nucleotide-Dependent Modulation of Mobile Loop Binding Affinity

The binding affinity of the this compound for the GroEL apical domain is tightly regulated by the nucleotide state of the GroEL subunits. The binding of GroES is dependent on the presence of adenine (B156593) nucleotides (ATP or ADP) in the GroEL ring. nih.govuni-muenchen.de

Impact of ATP and ADP Binding on this compound Interaction

The interaction between the this compound and the GroEL chaperonin is a critical, dynamic process that is tightly regulated by the binding and hydrolysis of adenine nucleotides within GroEL's equatorial domains. nih.govresearchgate.net The nucleotide state of GroEL—whether bound to Adenosine Triphosphate (ATP) or Adenosine Diphosphate (ADP)—directly dictates the affinity for GroES, the rate of complex formation, and the subsequent functional state of the chaperonin machine. annualreviews.orgmpg.de

The binding of ATP to the GroEL subunits is a prerequisite for the high-affinity, productive interaction with GroES. researchgate.net In the absence of nucleotides, GroEL has a low affinity for GroES. Upon binding ATP, GroEL undergoes a significant conformational change. mpg.de This change involves large, en bloc movements of the apical domains, where the GroES mobile loops bind. annualreviews.orgresearchgate.net These domains rotate upwards by approximately 60 degrees and twist, repositioning key hydrophobic residues (such as Leu-234, Leu-237, and Val-264) that are crucial for binding both substrate proteins and the this compound. virginia.edu This ATP-induced "R-state" conformation exposes the binding sites in a way that is favorable for the rapid and stable association of GroES. annualreviews.orgpnas.org The binding of GroES is then thought to complete this conformational change, trapping the folding-active state. mpg.de The rate of GroES association with the ATP-bound GroEL is extremely fast, measured at over 4 x 10⁷ M⁻¹s⁻¹. annualreviews.org The presence of the ATP γ-phosphate is essential for triggering the full cascade of events that leads to the release of the substrate protein into the now-enclosed hydrophilic cavity for folding. nih.gov

In contrast, ADP can also mediate the binding of GroES to GroEL, but the characteristics of this interaction are markedly different. annualreviews.orgnih.gov GroEL in the ADP-bound state binds GroES much more slowly and with reduced affinity compared to the ATP-bound state. annualreviews.orgpnas.org While the resulting GroEL-ADP-GroES complex may appear structurally similar to the ATP-bound form at low resolution, it is functionally distinct. nih.gov A key difference is that the formation of a cis ternary complex with ADP does not trigger the release of a bound, non-native polypeptide into the central cavity for productive folding. nih.gov The affinity for GroES is lower in the ADP-bound state, which prevents GroES from binding prematurely before a substrate protein is captured. pnas.org

The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) within the cis ring (the GroEL ring capped by GroES) is a crucial step in the chaperonin cycle. This event acts as a timer, and the resulting GroEL-ADP-GroES state is "primed" for disassembly. nih.gov The hydrolysis reduces the affinity of GroEL for GroES, weakening the interaction between the GroEL apical domains and the GroES mobile loops. nih.govnih.gov This weakened affinity does not immediately cause dissociation. Instead, the release of GroES, ADP, and the folded (or partially folded) substrate is triggered allosterically by the binding of ATP in the opposite (trans) ring. nih.gov This negative cooperativity between the two rings ensures the cyclical nature of the chaperonin's function, allowing one ring to be reset while the other is active. mpg.denih.gov The order-disorder transition of the mobile loops during this cycle is energetically significant, helping to modulate the speed of the chaperonin's conformational changes. nih.gov

Table 1: Comparison of this compound Interaction with GroEL under ATP and ADP Conditions

ParameterATP-Bound GroELADP-Bound GroEL
GroES Association Rate Very high (>4 x 10⁷ M⁻¹s⁻¹) annualreviews.orgSlow (1 x 10⁵ M⁻¹s⁻¹) annualreviews.org
Binding Affinity High nih.govLow / Reduced pnas.orgnih.gov
GroEL Conformation "Open" or "R-state"; apical domains elevated and rotated, primed for GroES binding. pnas.orgembopress.org"R-ADP state"; an intermediate conformation with partially buried binding grooves. pnas.org
Functional Outcome Forms a folding-active cis complex; triggers substrate release into the cavity for folding. virginia.edunih.govForms a complex that is not competent for productive substrate folding; prevents premature GroES binding. pnas.orgnih.gov
Role in Chaperonin Cycle Powers the encapsulation step and initiates the folding timer. researchgate.netThe post-hydrolysis state weakens the GroES interaction, priming the complex for disassembly upon ATP binding in the trans ring. nih.govnih.gov

Mechanistic Role in the Chaperonin Reaction Cycle

Contribution to Substrate Protein Encapsulation and Displacement

The mobile loop is instrumental in the encapsulation of substrate proteins within the GroEL cavity, a process that is essential for creating a protected environment for folding.

Upon binding of ATP and GroES to a GroEL ring already containing a non-native substrate protein, the mobile loops of GroES play a direct role in ejecting the substrate from the GroEL apical domain binding sites into the central cavity. pnas.orgkanazawa-u.ac.jp This process is driven by significant rigid-body movements of the GroEL apical domains, which are triggered by the interaction with the GroES mobile loops. pnas.orgkanazawa-u.ac.jp These movements effectively displace the substrate protein from its binding sites. uml.edu Interestingly, it is proposed that the substrate protein may only occupy a subset of the available binding sites on the GroEL ring, leaving the remaining sites free for the initial interaction with the GroES mobile loops. uml.edu This allows for the simultaneous binding of both GroES and the substrate protein during the encapsulation process, preventing premature release of the substrate into the bulk solution. cambridge.org

Once the substrate is encapsulated, the GroES mobile loop, now part of the "lid" of the folding chamber, contributes to maintaining a productive folding environment. kanazawa-u.ac.jpscispace.com The encapsulation prevents the aggregation of folding intermediates and provides a hydrophilic, enclosed space that favors the burial of hydrophobic residues, a key step in achieving the native state. kanazawa-u.ac.jp The presence of the GroES cap, stabilized by the interaction of its mobile loops with GroEL, ensures that the substrate remains sequestered for a sufficient period to allow for folding to occur. nih.gov

Mechanism of Substrate Ejection into the GroEL Cavity

Implications for Unidirectional Progression of the Folding Cycle

The ordered series of events involving the this compound—binding, substrate displacement, and dissociation—is crucial for the unidirectional progression of the chaperonin folding cycle. cambridge.orgmit.edu The ATP-dependent binding of the mobile loop initiates the encapsulation and folding phase. cambridge.org Subsequent ATP hydrolysis in the cis ring acts as a timer, priming the complex for disassembly. cambridge.org Finally, ATP binding in the trans ring triggers the release of GroES and the folded or partially folded substrate, ensuring the cycle proceeds in a forward direction and preventing the system from reversing. cambridge.orgresearchgate.net This controlled, stepwise process, heavily influenced by the dynamics of the this compound, ensures the efficient and orderly folding of substrate proteins.

Genetic and Mutational Analysis of Groes Mobile Loop Function

Identification of Critical Residues for GroEL Binding Affinity

The interaction between GroES and GroEL is primarily mediated by the mobile loop of GroES. nih.gov This loop, typically comprising residues 16-33, protrudes from each of the seven GroES subunits and makes critical contacts with the apical domains of the GroEL subunits. msu.ru Upon binding, this disordered loop adopts a defined β-hairpin conformation. bahargroup.orgnih.gov

Key hydrophobic residues within the mobile loop are crucial for this interaction. In Escherichia coli GroES, a conserved hydrophobic tripeptide, including Ile-25, Val-26, and Leu-27, directly interacts with hydrophobic residues in the GroEL apical domain. nih.govnih.gov The significance of these interactions is underscored by the observation that even subtle mutations within this loop can alter the binding affinity for GroEL and consequently impair chaperonin function. stanford.edu

Furthermore, studies on the bacteriophage T4 co-chaperonin, Gp31, which substitutes for GroES during phage infection, have revealed that mutations affecting the interaction with GroEL are consistently located in the mobile loop region. nih.gov These mutations alter the affinity between Gp31 and GroEL, likely by affecting the stability of the β-hairpin conformation adopted upon binding. nih.gov The interaction is not solely dependent on a few residues; rather, a larger number of nonspecific interactions across the GroEL/GroES interface allows for a flexible yet stable engagement, which is beneficial given the dynamic nature of the mobile loop. pnas.org For instance, residue T28 in the mobile loop can form hydrogen bonds with multiple residues in the GroEL apical domain, enhancing the probability of successful GroES binding. pnas.org

Table 1: Critical Residues in the GroES Mobile Loop for GroEL Binding

Residue Position (E. coli GroES) Amino Acid Role in GroEL Interaction
Ile-25 Isoleucine Hydrophobic interaction with GroEL apical domain. nih.govannualreviews.org
Val-26 Valine Hydrophobic interaction with GroEL apical domain. nih.govannualreviews.org
Leu-27 Leucine Hydrophobic interaction with GroEL apical domain. nih.govannualreviews.org
Thr-28 Threonine Forms hydrogen bonds with GroEL apical domain residues. pnas.org

Impact of Mobile Loop Mutations on Chaperonin Activity In Vivo

Mutations within the this compound have significant consequences for chaperonin function in vivo. Studies have consistently shown that alterations in this loop can lead to defects in protein folding and compromise cell viability, particularly under stress conditions. stanford.edu For example, temperature-sensitive mutations in the yeast mitochondrial co-chaperonin Hsp10, a homolog of GroES, have been mapped to the mobile loop region (residues 25-40). rupress.org These mutations result in a reduced binding affinity for the Hsp60 chaperonin at non-permissive temperatures, highlighting the loop's essential role in the functional integrity of the chaperonin system. rupress.org

The functional consequences of mobile loop mutations are not limited to the host organism's own proteins. The ability of bacteriophages to propagate can also be affected. For instance, certain groES mutations that alter the mobile loop render E. coli nonpermissive for the growth of bacteriophage λ, which requires a functional GroE system for the assembly of its prohead. nih.gov

Suppressor Mutations and Allele-Specific Interactions

The study of suppressor mutations has provided deep insights into the functional interplay between the this compound and GroEL. Allele-specific interactions, where a mutation in one protein is compensated for by a specific mutation in its interacting partner, have been a powerful tool in this regard.

Furthermore, intragenic suppressors within the groES gene itself have been isolated. nih.gov One such suppressor was found to map to a different segment of the mobile loop, further emphasizing the loop's central role in modulating the chaperonin's function. nih.gov The patterns of suppression observed between groES and groEL alleles underscore the importance of a finely tuned binding affinity for efficient chaperonin cycling. nih.gov

Engineering of Mobile Loop Variants for Modified Functional Properties

The detailed understanding of the this compound's structure and function has paved the way for the engineering of loop variants with novel or modified properties. By rationally designing mutations in the mobile loop, researchers have been able to modulate the affinity of GroES for GroEL and alter the kinetics of the chaperonin cycle.

The modular nature of the mobile loop has also been exploited in more ambitious engineering efforts. In one study, the functional elements of the this compound were grafted onto an alpha-hemolysin (B1172582) nanopore. nih.gov This engineered nanopore was able to function as a co-chaperonin, binding to a single-ring version of GroEL and modulating its activity. nih.gov This work not only highlights the functional autonomy of the mobile loop but also opens up possibilities for creating novel nano-machines with customized biological functions. nih.gov

These engineering approaches, combined with computational loop design strategies, offer a pathway to create chaperonin systems with tailored properties, potentially for applications in biotechnology and synthetic biology. nih.govnih.govmdpi.com

Comparative and Evolutionary Perspectives of Cochaperonin Mobile Loops

Sequence Conservation and Divergence Across Different Organisms

The mobile loop of cochaperonins, despite its flexibility, exhibits a notable degree of sequence conservation across a wide range of organisms, from bacteria to humans. This conservation underscores its essential role in the chaperonin mechanism.

Key Conserved Features:

Hydrophobic Tripeptide: A highly conserved feature within the mobile loop is a hydrophobic tripeptide sequence. nih.gov In E. coli GroES, this motif is Isoleucine-Valine-Leucine (IVL). cambridge.org This hydrophobic patch is crucial for the interaction with a hydrophobic groove on the apical domain of GroEL. researchgate.net

Glycine Residues: Glycine residues are frequently found within the mobile loop, contributing to its flexibility and the ability to adopt the necessary β-hairpin conformation upon binding. oup.comoup.com Analysis of various cochaperonins reveals a conserved Gly-Asp dipeptide sequence that is important for maintaining the structural integrity of the fold. oup.comoup.com

β-hairpin Structure: The propensity to form a β-hairpin structure upon binding is a conserved characteristic. researchgate.netnih.govrcsb.org This induced fit mechanism is a common theme among different cochaperonins. nih.gov

Divergence:

Table 1: Comparison of Mobile Loop Sequences in Different Organisms

Organism/Protein Mobile Loop Sequence Key Features
E. coli GroES I VL Conserved hydrophobic tripeptide. cambridge.org
Human Hsp10 I ML Similar hydrophobic triad (B1167595) to GroES. researchgate.net
Bacteriophage T4 Gp31 I IL Functional homolog with a slightly different hydrophobic edge. cambridge.org

Functional Homologs (e.g., Hsp10, Gp31) and Their Mobile Loop Characteristics

Functional homologs of GroES, such as the human mitochondrial Hsp10 and the bacteriophage T4-encoded Gp31, share the fundamental mobile loop architecture but exhibit distinct characteristics that reflect their specific biological contexts.

Human Hsp10:

Human Hsp10 is the mitochondrial counterpart to the bacterial GroES. Its mobile loop is highly flexible and mediates binding to the mitochondrial chaperonin, Hsp60. nih.gov

NMR studies have shown that the mobile loop of Hsp10 is less dynamic than that of GroES, which may contribute to a higher affinity for its partner chaperonin.

The mobile loop of human Hsp10 contains an Isoleucine-Methionine-Leucine (IML) triad, which is functionally equivalent to the IVL triad in GroES. researchgate.net

The mobile loop of Hsp10 is crucial for its interaction with Hsp60, and its sequence dictates the specificity of this interaction. researchgate.net

Bacteriophage T4 Gp31:

Gp31 is a cochaperonin encoded by bacteriophage T4 that is essential for the folding of the major capsid protein, gp23. cambridge.orgnih.gov It can functionally substitute for GroES in E. coli. nih.govembopress.org

A significant difference is the length of the mobile loop; Gp31's loop is longer (22 residues) compared to GroES (16 residues). uu.nlcambridge.orgnih.gov This increased length is thought to create a larger folding chamber when complexed with GroEL, which is necessary to accommodate the larger gp23 protein. cambridge.org

The hydrophobic "edge" of the Gp31 mobile loop that interacts with GroEL is Isoleucine-Isoleucine-Leucine (IIL), differing slightly from the IVL of GroES. cambridge.org

Despite only 14% sequence identity with GroES, Gp31 adopts a similar tertiary and quaternary structure. nih.gov

Table 2: Characteristics of Mobile Loops in GroES and its Functional Homologs

Characteristic E. coli GroES Human Hsp10 Bacteriophage T4 Gp31
Length of Mobile Loop ~16 amino acids researchgate.netnih.gov ~18 amino acids nih.gov ~22 amino acids uu.nlcambridge.orgnih.gov
Hydrophobic Tripeptide IVL cambridge.org IML researchgate.net IIL cambridge.org
Partner Chaperonin GroEL annualreviews.org Hsp60 GroEL cambridge.org
Key Functional Aspect General protein folding annualreviews.org Mitochondrial protein folding Folding of large viral capsid protein cambridge.org

Determinants of Chaperonin/Cochaperonin Specificity

The specific interaction between a chaperonin and its cochaperonin is crucial for cellular function. While the E. coli GroEL/GroES system is relatively promiscuous, other systems, like the human mitochondrial Hsp60/Hsp10, exhibit strict specificity. nih.gov The mobile loop is a primary determinant of this specificity.

Mobile Loop Sequence: The amino acid sequence of the mobile loop is a key factor. Studies have shown that substituting the mobile loop of GroES with that of Hsp10 can confer Hsp10-like specificity to GroES, enabling it to interact with Hsp60. Three specific substitutions in the GroES mobile loop were found to be necessary and sufficient for this change in specificity.

Flexibility and Affinity: The flexibility of the mobile loop is finely tuned to regulate the affinity for the chaperonin. A more flexible loop, like that of GroES, may have a lower intrinsic affinity compared to a less dynamic loop, such as in Hsp10. This balance of flexibility and affinity is critical for the efficient cycling of the chaperonin machine. nih.govrcsb.org

Chaperonin Binding Surface: The specificity is not solely determined by the cochaperonin. The corresponding binding surface on the apical domain of the chaperonin also plays a critical role. researchgate.netbennington.edu For instance, the human mitochondrial Hsp60 has a lower intrinsic affinity for cochaperonins in general, which is compensated for by the higher affinity of the Hsp10 mobile loop. nih.gov

Co-evolution: The chaperonin and cochaperonin partners have co-evolved to ensure functional compatibility. This is evident in the strict specificity observed in systems like the mitochondrial Hsp60/Hsp10. nih.gov

Evolutionary Pressures Shaping Mobile Loop Design

The design of the cochaperonin mobile loop has been shaped by various evolutionary pressures to optimize its function within the complex chaperonin cycle.

Substrate Accommodation: The length and flexibility of the mobile loop have evolved to accommodate different substrate proteins. As seen with Gp31, a longer mobile loop can expand the volume of the folding chamber, allowing the chaperonin system to assist the folding of larger proteins. uu.nlcambridge.org Deletions in other loop regions of some viral co-chaperonins may also serve to enlarge the folding cavity. oup.com

Kinetic Optimization: The free energy associated with the ordering and disordering of the mobile loop is thought to modulate the speed of the chaperonin's conformational changes. nih.gov This acts like a "flywheel," ensuring the smooth and efficient progression of the folding cycle.

Host-Pathogen Interactions: In the case of bacteriophage cochaperonins like Gp31, the mobile loop has evolved to effectively compete with the host's GroES for binding to GroEL. nih.gov This ensures that the viral capsid proteins are efficiently folded, highlighting an evolutionary arms race at the molecular level. Some viral co-chaperonins have modifications in the mobile loop, such as the replacement of a conserved glycine, which may facilitate preferential interaction with the viral GroEL over the host's. oup.com

Weak Interactions: There is an evolutionary pressure to favor weaker, non-specific interactions between the GroEL apical domains and the GroES mobile loops. researchgate.netpnas.org This allows for the engagement of these flexible partners with a lower entropic cost than a highly specific interaction would require, facilitating the capture of the cochaperonin. pnas.org

Advanced Methodologies for Studying the Groes Mobile Loop

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the structural and dynamic properties of the GroES mobile loop. Early proton NMR studies were pivotal in identifying the mobile loop, a segment spanning approximately from residue Glu16 to Ala32, revealing its inherent flexibility in the unbound state and its ordering upon interaction with GroEL. annualreviews.org

Modern NMR techniques, such as transverse relaxation-optimized spectroscopy (TROSY) and cross-correlated relaxation-enhanced polarization transfer (CRIPT), have enabled the study of the massive 900-kDa GroEL-GroES complex in solution. nih.govresearchgate.net These advanced methods effectively counteract the rapid signal decay associated with large molecular assemblies, allowing for the acquisition of high-resolution spectra. nih.govresearchgate.net

A key finding from these studies is that while most of the GroES protein shows nearly identical NMR signals whether free or bound to GroEL, the residues of the mobile loop (specifically residues 17-32) exhibit significant chemical shift perturbations upon complex formation. nih.govresearchgate.networldscientific.com This directly demonstrates that the mobile loop is the primary interface of interaction and undergoes a significant conformational change upon binding. researchgate.net

Furthermore, transferred nuclear Overhauser effect (trNOE) experiments, combined with molecular dynamics simulations, have provided a detailed picture of the bound conformation. nih.gov These studies revealed that the disordered mobile loop folds into a well-defined β-hairpin structure with a Type I, G1 bulge turn upon binding to GroEL. nih.gov This induced folding is a critical aspect of the chaperonin mechanism. The flexible nature of the loop in its free state is considered crucial for its ability to recognize and bind to GroEL. researchgate.net

The power of NMR extends to mapping interaction surfaces through chemical shift perturbation analysis. diva-portal.orgresearchgate.nettum.de By monitoring changes in the chemical shifts of backbone amide protons upon binding, researchers can precisely identify the residues involved in the interaction interface. tum.de In the case of the this compound, such analyses have confirmed that this region is the primary site of contact with the apical domain of GroEL. nih.govpnas.org

Table 1: Key NMR Methodologies and Findings for the this compound

MethodologyKey FindingsReferences
Proton NMRInitial identification of the mobile and flexible nature of the loop (residues ~16-32). annualreviews.org
TROSY and CRIPT NMREnabled solution-state NMR of the large GroEL-GroES complex; confirmed the mobile loop as the primary interaction site via significant chemical shift changes in residues 17-32 upon binding. nih.govresearchgate.networldscientific.compnas.org
Transferred NOE (trNOE)Revealed that the mobile loop folds into a β-hairpin structure upon binding to GroEL. nih.gov
Chemical Shift Perturbation MappingPrecisely mapped the interaction interface to the mobile loop region of GroES. nih.govdiva-portal.orgresearchgate.nettum.de

Molecular Dynamics Simulations of Conformational Transitions

Molecular Dynamics (MD) simulations have provided invaluable, atom-level insights into the conformational dynamics and transitions of the this compound, complementing experimental data from techniques like NMR and X-ray crystallography. nih.govnih.govplos.org These computational methods allow for the visualization of the dynamic processes of binding and folding that are often difficult to capture experimentally. plos.org

Simulations have been instrumental in exploring the transition of the mobile loop from a disordered state to an ordered β-hairpin upon binding to GroEL. nih.gov By starting simulations with either the disordered loop or the crystallographically observed conformation, researchers have been able to observe the dynamic stability of the β-hairpin structure once formed. researchgate.net These simulations have also revealed the specific dihedral angle changes that occur during the conformational transitions of the loop. researchgate.net

The use of coarse-grained models in MD simulations has also been applied to study the large-scale motions and allosteric transitions of the entire GroEL-GroES complex, providing a broader context for the role of the mobile loop's dynamics. pnas.orgroyalsocietypublishing.orgbiorxiv.org These models simplify the system's representation, allowing for longer simulation timescales and the observation of slower, more global conformational changes. royalsocietypublishing.orgbiorxiv.org

Table 2: Applications of Molecular Dynamics Simulations in Studying the this compound

Simulation TypeFocus of StudyKey InsightsReferences
All-Atom MDConformational transition of the mobile loop upon binding.Demonstrated the folding of the disordered loop into a stable β-hairpin structure and identified key dihedral angle changes. nih.govresearchgate.net
All-Atom MDEffect of mutations on loop dynamics.Allows for prediction of how specific amino acid changes affect loop stability and binding affinity. mdpi.com
Coarse-Grained MDLarge-scale allosteric transitions of the GroEL-GroES complex.Provides context for the role of the mobile loop in the overall chaperonin cycle and inter-ring communication. pnas.orgroyalsocietypublishing.orgbiorxiv.org
Targeted MDPathway of conformational transitions between known states.Helps to elucidate the sequence of events during the allosteric transitions driven by mobile loop binding.

Chemical Cross-linking and Mass Spectrometry for Interaction Mapping

Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a powerful technique for mapping protein-protein interactions and defining the architecture of large protein complexes like GroEL-GroES. nih.govnih.govelifesciences.orgresearchgate.net This method provides distance constraints by covalently linking amino acid residues that are in close spatial proximity, which can then be identified by mass spectrometry. nih.gov

In the context of the this compound, XL-MS can be used to identify specific contact points between the loop and the apical domain of GroEL. By using cross-linking reagents with different spacer arm lengths, it is possible to obtain a set of distance constraints that can be used to model the three-dimensional arrangement of the interacting components. nih.gov The identification of cross-linked peptides unambiguously establishes the identity of the interacting regions. researchgate.net

The utility of this technique is particularly high for studying dynamic or transient interactions, as the cross-linking step can "capture" these interactions for subsequent analysis. elifesciences.org Given the flexible nature of the this compound and its dynamic binding to GroEL, XL-MS provides a valuable tool to probe the conformational states sampled during the chaperonin cycle. researchgate.net For instance, cross-linking has been used to confirm the proximity of the mobile loop (residues 13-32) to the GroEL contact region, consistent with findings from NMR and crystallography. researchgate.net

Recent advancements in XL-MS, including the development of trifunctional cross-linkers and sophisticated data analysis software, have enhanced the capabilities of this technique. nih.govelifesciences.org These improvements facilitate the detection and identification of cross-linked products, even from complex mixtures, making it possible to study protein interaction networks on a larger scale. nih.govelifesciences.org Quantitative XL-MS can further reveal changes in protein conformations and interactions in response to different conditions, such as nucleotide binding in the GroEL-GroES system. elifesciences.org

Table 3: Principles and Applications of XL-MS for the this compound

PrincipleApplication to this compoundInformation GainedReferences
Covalent linking of proximal residuesIdentify contact points between the mobile loop and GroEL's apical domain.Provides distance constraints for structural modeling of the interaction interface. nih.govresearchgate.net
"Freezing" transient interactionsCapture the dynamic binding states of the mobile loop during the chaperonin cycle.Allows for the characterization of different conformational states of the complex. researchgate.netelifesciences.org
Quantitative analysisCompare cross-linking patterns in different functional states (e.g., with/without ATP).Reveals changes in the interaction map and conformation of the mobile loop upon allosteric activation. nih.govelifesciences.org

Fluorescence Resonance Energy Transfer (FRET) for Dynamic Studies

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that is highly sensitive to the distance between two fluorescent probes (a donor and an acceptor), making it an excellent tool for studying dynamic protein-protein interactions and conformational changes. nih.govwikipedia.org The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a molecular ruler for distances typically in the range of 1-10 nanometers. wikipedia.org

In the study of the this compound, FRET can be employed to monitor the binding and dissociation of GroES from GroEL in real-time. By strategically placing fluorescent labels on the mobile loop of GroES and a proximal site on the GroEL apical domain, the formation of the complex brings the probes into close proximity, resulting in a detectable FRET signal. nih.gov This allows for the measurement of the kinetics and thermodynamics of the interaction. nih.gov

Single-molecule FRET (smFRET) has further revolutionized the field by allowing the observation of individual molecular events, thus revealing the conformational dynamics of single GroEL subunits. acs.orgbiorxiv.org These studies have shown that GroEL subunits undergo rapid conformational transitions between multiple microstates on a sub-millisecond timescale. acs.org The binding of the this compound can then be understood as a process of conformational selection, where it preferentially binds to a specific subset of these conformations, thereby shifting the equilibrium and driving the allosteric transition of the entire complex. acs.org

While precise distance measurements in large, symmetric complexes like GroEL-GroES can be challenging due to labeling heterogeneity, FRET can still be effectively used as a proximity sensor to track the dynamics of the interaction. nih.gov This approach has been used to follow the ATP-driven cycle of GroES binding and release, providing insights into the timing of the conformational changes that are fundamental to the chaperonin's function. nih.gov

Table 4: FRET Applications in Elucidating this compound Dynamics

FRET ModalityExperimental SetupKey InsightsReferences
Ensemble FRETFluorescent labels on GroES (e.g., on the mobile loop) and GroEL.Measures the kinetics and thermodynamics of the GroES-GroEL interaction; acts as a proximity sensor for complex formation. nih.gov
Single-Molecule FRET (smFRET)Labels on a single subunit of GroEL.Reveals rapid (sub-millisecond) conformational dynamics between multiple microstates within a GroEL subunit. acs.orgbiorxiv.org
smFRETLabels on GroES and GroEL.Allows for the direct observation of individual binding and dissociation events and the influence of the mobile loop on the conformational landscape of GroEL. acs.orgbiorxiv.org

Computational Modeling and Allosteric Pathway Prediction

Computational modeling has become an indispensable tool for understanding the complex allosteric mechanisms of the GroEL-GroES machinery, with a particular focus on the role of the this compound in signal transmission. embopress.orgembopress.org These models aim to identify the pathways of communication through the protein structure, revealing how the local event of mobile loop binding can trigger large-scale conformational changes in distant parts of the complex. nih.govpnas.orgresearchgate.net

One novel approach involves modeling the protein as a network of interacting residues and using methods like Markov propagation of "information" to elucidate the most probable allosteric communication pathways. embopress.orgembopress.org Application of this method to the GroEL-GroES complex has highlighted the critical role of the this compound (specifically residues Glu18-Ala33) in mediating the communication between the GroES cap and the cis ring of GroEL. embopress.orgnih.gov This computational analysis identified specific residues that act as hubs and messengers in the allosteric network. embopress.org

Normal mode analysis and related techniques have also been used to study the intrinsic flexibility of the GroEL subunits and how this flexibility gives rise to the observed domain motions (hinge bending and twisting) during the allosteric cycle. pnas.org These studies suggest that the allosteric mechanism is based on coupled tertiary structural changes within the subunits, which are initiated by events such as ATP binding and are further modulated by the binding of the this compound. pnas.orgmpg.de

These computational approaches have proposed specific pathways for signal transmission. For example, pathways have been identified that originate near the ATP binding site in the equatorial domain and propagate through the intermediate and apical domains to the GroES binding site. embopress.orgnih.gov A striking finding from these models is the prediction of opposite directions of information flow in the cis and trans rings, which is consistent with the known negative cooperativity between the two rings of GroEL. embopress.org The binding of the mobile loop to the cis ring is a key event that helps to establish and propagate these allosteric signals, ensuring the coordinated action of the entire chaperonin machine. nih.gov

Table 5: Computational Approaches for Allosteric Pathway Prediction

Modeling TechniqueCore PrincipleKey Predictions for this compoundReferences
Markov Propagation ModelsAnalyzes the flow of "information" through the residue interaction network.Identified the mobile loop (Glu18-Ala33) as a critical element for communication between GroES and the GroEL cis ring; predicted specific residues as allosteric hubs. embopress.orgembopress.orgnih.gov
Normal Mode AnalysisCalculates the intrinsic, low-frequency motions of the protein structure.Showed that domain movements essential for the cycle are inherent to the subunit's flexibility and are modulated by mobile loop binding. pnas.org
Self-Organized Polymer (SOP) ModelsUses a coarse-grained representation to simulate large-scale allosteric transitions.Helps to visualize the dynamics of the transitions between the T, R, and R'' states, where mobile loop binding is critical for the R to R'' transition. pnas.orgroyalsocietypublishing.orgbiorxiv.org

Applications and Research Implications

Utilization of Mobile Loop Sequences in Protein Engineering

The unique characteristics of the GroES mobile loop have been harnessed in the field of protein engineering to modulate the function of chaperonin systems and to engineer proteins with desired properties.

By altering the sequence of the mobile loop, researchers have been able to create functional single-ring GroEL-GroES systems. indiana.edu Normally, a single-ring variant of GroEL (GroELSR) forms a stable, non-productive complex with GroES, which halts the chaperonin cycle. indiana.edunih.gov However, by systematically modifying the GroEL-interacting residues within the mobile loop, such as Isoleucine-25, Valine-26, and Leucine-27, it is possible to weaken the GroELSR-GroES interaction, thereby restoring the cycling of the folding reaction. indiana.edunih.gov

Furthermore, chimeric proteins have been constructed by swapping the mobile loop sequences between different co-chaperonins. For instance, a GroES protein containing the mobile loop of its human homolog, Hsp10, was engineered. This chimeric protein, termed GroES(Hsp10ml), gained the ability to interact with the human chaperonin Hsp60, a function the wild-type GroES lacks. This demonstrates that the mobile loop sequence contains the necessary information for specific chaperonin recognition and that this specificity can be engineered.

Computational approaches have also been employed to engineer non-substrate proteins to become substrates for GroEL. nih.govresearchgate.net By identifying hydrophobic patches within a protein that are similar to the this compound and then selectively mutating residues within these regions, it is possible to enhance their interaction with GroEL without compromising their original function. nih.govresearchgate.net This strategy opens avenues for utilizing the GroE system to assist in the folding of a wider range of proteins, including those prone to aggregation. nih.gov

Engineered SystemModificationOutcomeReference
Single-Ring GroEL-GroESSystematic modification of GroEL-interacting residues (I25, V26, L27) in the this compound.Weakened GroELSR-GroES interaction, restoring the chaperonin folding cycle. indiana.edunih.gov
Chimeric GroESReplacement of the this compound with the mobile loop of human Hsp10.The engineered GroES gained the ability to interact with human Hsp60.
Engineered GroEL SubstratesComputational mutation of hydrophobic patches in non-substrate proteins to mimic the this compound.Converted non-substrate proteins into substrates for GroEL-assisted folding. nih.govresearchgate.net

Insights into Protein-Protein Recognition Mechanisms

The interaction between the this compound and GroEL serves as a paradigm for understanding the principles of protein-protein recognition, particularly those involving flexible or disordered regions. The binding is primarily mediated by hydrophobic interactions between key residues in the mobile loop and the apical domain of GroEL. indiana.eduuam.es

The mobile loop of GroES is considered a key element in determining substrate choice for GroEL. nih.gov The presence of hydrophobic patches similar to the this compound within a polypeptide's sequence is a primary criterion for its recognition by GroEL. nih.govpnas.org This suggests that GroEL recognizes its substrates through a generalized mechanism based on the exposure of hydrophobic regions in non-native protein conformations. uam.esnih.gov

Mutational studies have been instrumental in dissecting the specifics of this interaction. For example, mutations at position 24 of the this compound were found to affect its binding to GroEL. researchgate.net Suppressor mutations in GroEL that restore this interaction have been mapped to specific regions, providing a genetic and physical map of the interacting surfaces. researchgate.netnih.gov These studies highlight the co-evolution of the interacting partners and the precise complementarity required for functional association.

The flexibility of the mobile loop is crucial for efficient recognition and binding. nih.gov Restricting the loop's flexibility through disulfide cross-linking was shown to result in inefficient formation of the stable GroEL-polypeptide-GroES ternary complex and consequently, inefficient protein folding. nih.gov This suggests that the loop's ability to adopt various conformations allows it to effectively capture the substrate-binding sites on GroEL, even when they are already partially occupied by a polypeptide. nih.gov

Contributions to Understanding Intrinsically Disordered Regions in Proteins

The this compound is a classic example of an intrinsically disordered region (IDR) that undergoes a disorder-to-order transition upon binding to its partner. nih.govresearchgate.netnih.gov In its free state, the loop is highly flexible and lacks a defined three-dimensional structure. nih.govresearchgate.net However, upon binding to GroEL, it folds into a specific β-hairpin conformation. nih.govresearchgate.net

The inherent flexibility of the mobile loop is not just a passive feature but an active contributor to the chaperonin's function. The free energy associated with the folding and unfolding of the mobile loop is thought to act as a modulator, controlling the speed of the chaperonin's conformational changes and preventing the system from stalling. researchgate.netnih.gov This dynamic interplay between order and disorder is a fundamental principle that extends to many other biological systems involving IDRs.

Framework for Designing Chaperonin-Based Systems

The detailed understanding of the this compound's structure and function provides a robust framework for the rational design of novel chaperonin-based systems with tailored properties. By manipulating the mobile loop, it is possible to create systems with altered affinities, specificities, and cycling rates.

For instance, by creating GroES variants with modified mobile loops, it is possible to modulate the affinity for GroEL. nih.gov This has been demonstrated in the creation of active single-ring chaperonin systems, where a reduced affinity of the engineered GroES for the single-ring GroEL was essential for restoring function. nih.gov This principle can be applied to design chaperonin systems for specific applications, such as the folding of particular substrate proteins that may require a faster or slower cycling rate.

Furthermore, the ability to swap mobile loop sequences to alter partner specificity, as shown with the GroES(Hsp10ml) chimera, opens the door to creating hybrid chaperonin systems. Such systems could potentially combine the properties of chaperonins from different organisms or cellular compartments to achieve novel functionalities.

Q & A

Q. What is the structural basis for GroES mobile loop flexibility and its role in GroEL binding?

The this compound transitions from a disordered state in free GroES to a defined β-hairpin conformation upon binding GroEL. This structural shift is critical for chaperonin-substrate interactions. Methodological insights include:

  • NMR spectroscopy : Transferred nuclear Overhauser effect (trNOE) experiments reveal conformational changes in the loop (e.g., residues 17–34) during binding .
  • X-ray crystallography : Co-crystal structures (e.g., PDB:1PF9) show the β-hairpin structure stabilized by hydrophobic interactions with GroEL helices H and I .
  • Molecular dynamics (MD) simulations : Used to model loop dynamics and folding transitions .

Q. Which experimental techniques are most effective for studying the this compound's conformational dynamics?

Key methodologies include:

  • 2D NMR spectroscopy : ¹H–¹⁵N HSQC spectra track residue-specific mobility changes (e.g., immobilization of Glu18, Lys34, and Asn51 upon GroEL binding) .
  • TROSY (Transverse Relaxation-Optimized Spectroscopy) : Resolves NMR signals in large complexes (e.g., 900 kDa GroEL/GroES/ADP) to analyze loop flexibility in bound states .
  • Hydrogen-deuterium exchange : Quantifies protection factors (10⁵–10⁶) for loop residues in the GroEL-bound state .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔH, ΔS) govern GroES-GroEL binding specificity?

The interaction is entropically driven, with positive ΔS (+1,130 J/mol·K) and ΔH (+234 kJ/mol) values at 25°C, indicative of hydrophobic desolvation. Methods include:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kb ≈ 1.89×10⁵ M⁻¹ in ADP) .
  • Mutational analysis : Substitutions in hydrophobic residues (e.g., Ile25, Val26, Leu27) reduce binding affinity, confirming hydrophobic dominance .

Q. Why does ATP enhance GroES-GroEL binding affinity compared to ADP?

ATP increases binding affinity 12.4-fold (Kb = 2.35×10⁶ M⁻¹ vs. 1.89×10⁵ M⁻¹ in ADP). Methodological approaches:

  • NMR titration under nucleotide variation : Tracks cooperative immobilization of loop residues (e.g., Gly23, Ile25) .
  • Guanidinium chloride stability assays : Confirms GroEL/GroES/ATP complexes resist denaturation better than ADP-bound states .

Q. How does cooperativity manifest in GroES-GroEL binding?

Binding follows a single-step cooperative mechanism, immobilizing residues beyond the mobile loop (e.g., Asn51). Key methods:

  • 2D NMR titration curves : 11 residues (e.g., Glu18, Asn51) exhibit simultaneous signal loss, indicating global structural rigidification .
  • Cryo-EM and X-ray crystallography : Visualize apical domain twisting in GroEL to accommodate loop binding .

Q. What sequence motifs in the this compound are critical for GroEL recognition?

Conserved residues (e.g., GGIVLTG motif) form the β-hairpin structure. Methodological insights:

  • Site-directed mutagenesis : Ala substitutions in GGIVLTG reduce binding affinity by >50% .
  • Phage display libraries : Identify "strongly binding peptides" mimicking loop conformations .

Q. How do GroES and bacteriophage Gp31 mobile loops differ in GroEL binding specificity?

Gp31 mutations (e.g., Pro → Gly) alter loop flexibility and affinity. Comparative methods:

  • Genetic selection assays : Isolate GroEL mutants compensating for Gp31 loop mutations .
  • Thermodynamic profiling : Gp31 loops exhibit higher ΔH due to reduced conformational entropy .

Q. What role do hydrophobic interactions play in stabilizing the GroES-GroEL interface?

Hydrophobic residues (e.g., Ile25, Val264) dominate the binding interface. Techniques include:

  • Fluorescence spectroscopy : Dansylated peptides show non-competitive binding to GroEL apical domains .
  • Crystallographic B-factor analysis : High mobility in apical domains correlates with substrate binding .

Q. How does the mobile loop regulate the chaperonin folding cycle in vivo?

Loop flexibility enables cyclic binding/release during substrate encapsulation. Key methods:

  • In vivo complementation assays : GroES mutants with rigid loops (e.g., S21T/T28P) impair bacterial growth .
  • Chemical crosslinking : Captures transient states of GroEL-GroES-ADP complexes .

Q. Can structural plasticity in the GroES-GroEL interface accommodate hetero-chiral interactions?

Synthetic D-GroES binds L-GroEL with retained chaperone activity, suggesting conformational adaptability. Methods:

  • Chemical protein synthesis : Solid-phase peptide synthesis (SPPS) produces D/L-GroES variants .
  • ATPase activity assays : Measures folding efficiency of hetero-chiral complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.